7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
7-(difluoromethyl)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O/c1-11-7-5-6-8-15(11)10-29-14(4)17(13(3)27-29)25-20(31)19-26-21-24-12(2)9-16(18(22)23)30(21)28-19/h5-8,12,16,18H,9-10H2,1-4H3,(H,25,31)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPFZDIDLVPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)NC3=C(N(N=C3C)CC4=CC=CC=C4C)C)N1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic structure belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse pharmacological activities and potential therapeutic applications.
Chemical Structure
The chemical structure can be described as follows:
- Molecular Formula : C20H23F2N5O
- CAS Number : 261952-16-3
This compound features a triazolo-pyrimidine framework and incorporates several functional groups that enhance its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:
- Antitumor Activity : Many pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, they target pathways involving BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor progression and survival .
- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α .
- Antibacterial Activity : Some studies highlight the antibacterial properties of pyrazole derivatives against a range of pathogens. This includes efficacy against common bacterial strains that contribute to infections .
Antitumor Studies
A series of studies have evaluated the antitumor potential of pyrazole derivatives. For example:
- In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Anti-inflammatory Mechanisms
Research has identified that compounds similar to our target compound inhibit the LPS-induced production of inflammatory mediators. The mechanisms include:
Antibacterial Efficacy
In vitro studies have shown that certain pyrazole derivatives exhibit moderate to excellent activity against various bacterial strains. The mechanism often involves disruption of bacterial membrane integrity leading to cell death .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Pyrazole Derivative A | Antitumor | Inhibited BRAF(V600E) with IC50 = 0.5 µM |
| 2 | Pyrazole Derivative B | Anti-inflammatory | Reduced TNF-α production by 70% |
| 3 | Pyrazole Derivative C | Antibacterial | Effective against E. coli with MIC = 32 µg/mL |
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.
Structural Features
The compound features a triazolo-pyrimidine framework with several functional groups that contribute to its biological activity. The difluoromethyl group and the pyrazole moiety are particularly significant in mediating its interactions at the molecular level.
Pharmacological Activities
The compound exhibits a range of pharmacological activities including:
- Anti-inflammatory Properties : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
- Analgesic Effects : Research indicates that certain pyrazole derivatives can provide pain relief by modulating pain receptors in the central nervous system.
Medicinal Chemistry
The compound is part of ongoing research in medicinal chemistry aimed at developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, which can lead to the discovery of novel drugs.
Agricultural Applications
Although primarily focused on medicinal chemistry, there is potential for this compound in agricultural applications as a pesticide or herbicide due to its biological activity against certain pests and pathogens.
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their anti-inflammatory effects in vitro. The results indicated that compounds with similar structural motifs to our target compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 2: Anticancer Properties
A research article in Cancer Letters explored the anticancer properties of pyrazole derivatives. The study found that compounds with a triazolo-pyrimidine backbone showed promising results in inhibiting cell proliferation in various cancer cell lines . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 3: Analgesic Effects
Research published in Pain Medicine demonstrated that certain pyrazole derivatives could effectively reduce pain responses in animal models. The study highlighted the importance of specific substitutions on the pyrazole ring for enhancing analgesic activity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
Amide Hydrolysis
The carboxamide group may hydrolyze under acidic or alkaline conditions:
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Conditions : Concentrated HCl/NaOH, elevated temperatures (80–100°C).
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Byproducts : Degradation of the triazolo-pyrimidine core may occur under prolonged exposure .
Difluoromethyl Reactivity
The -CF₂H group can participate in:
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Nucleophilic substitution : Replacement of fluorine with nucleophiles (e.g., -OH, -NH₂) under basic conditions.
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Oxidation : Conversion to -COOH or -CF₂OH in the presence of strong oxidizers like KMnO₄ .
Reduction of the Tetrahydrotriazolo Ring
Hydrogenation of the 4,5,6,7-tetrahydro ring may occur under catalytic hydrogenation:
Protective Group Strategies
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The pyrazole nitrogen and primary amine in the tetrahydrotriazolo core may require protection during synthesis (e.g., Boc or acetyl groups) .
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Deprotection typically involves acidic (TFA) or basic (K₂CO₃) conditions .
Cyclodehydration
Formation of the triazolo-pyrimidine core involves cyclodehydration of hydrazide intermediates:
Stability Under Reaction Conditions
Research Gaps and Recommendations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key Structural and Functional Differences
- Fluorination Impact: The target compound’s 7-difluoromethyl group offers a balance of electronegativity and steric bulk compared to 7-trifluoromethyl analogs in pyrazolo[1,5-a]pyrimidines .
- Heterocycle Diversity : Unlike imidazo[1,2-a]pyridine derivatives (e.g., compound in ), the triazolo-pyrimidine core provides a unique π-deficient system for hydrogen bonding and hydrophobic interactions, critical for target engagement.
- Bioactivity : Pyrazole-linked quinazoline derivatives (e.g., ) show antifungal activity, suggesting that the pyrazole-benzyl group in the target compound may contribute to similar efficacy but with enhanced fluorination-driven stability.
Research Findings and Implications
- Biological Potential: Triazolo-pyrimidines with fluorinated substituents (e.g., ) are prioritized in drug discovery due to their balanced solubility and membrane permeability. The target compound’s difluoromethyl group may optimize these properties further.
- Computational Insights: Models like ChemGPS-NP (mentioned in ) could map the target compound’s chemical space relative to analogs, predicting novel bioactivity or toxicity profiles.
- Comparative Limitations : While pyrazolo[1,5-a]pyrimidines are well-studied, data on tetrahydro[1,2,4]triazolo[1,5-a]pyrimidines remain sparse, highlighting the need for targeted bioassays.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- Condensation reactions : Use ethanol or DMF as solvents with amines (e.g., substituted pyrazole amines) at 60–80°C for 3–6 hours. For example, coupling reactions between pyrazole precursors and triazolo-pyrimidine intermediates in ethanol under reflux .
- Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) is critical for isolating the target compound. TLC monitoring (e.g., EtOAc:petroleum = 3:7) ensures reaction completion .
- Additives : Catalytic additives like K₂CO₃ in DMF can enhance reaction efficiency for heterocyclic coupling .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Methodological Answer:
- Analytical Techniques : Use HPLC or GC-MS for purity assessment. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
- Crystallization : Recrystallization from ethanol or acetonitrile improves purity, especially for hygroscopic intermediates .
- Stability Testing : Store the compound under inert conditions (argon) at –20°C to prevent degradation, as fluorinated heterocycles are sensitive to moisture .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict regioselectivity in triazolo-pyrimidine formation .
- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., PubChem or internal databases) to narrow optimal conditions (solvent, temperature, catalyst) and reduce trial-and-error experimentation .
- Reaction Path Search : Tools like the Artificial Force-Induced Reaction (AFIR) method can identify low-energy pathways for complex heterocyclic syntheses .
Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across a wide concentration range (e.g., 1 nM–100 µM) to distinguish target-specific inhibition from off-target effects .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with enzymes (e.g., kinases or oxidoreductases). Pay attention to the role of the difluoromethyl group in enhancing binding affinity .
- Metabolic Profiling : Conduct in vitro hepatocyte assays to rule out cytotoxicity from reactive metabolites (e.g., via CYP450 screening) .
Q. What strategies are effective for designing fluorescent probes or sensors based on this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or cyano) to the triazolo-pyrimidine core to redshift fluorescence emission. Substituents at the 7-position (difluoromethyl) can enhance photostability .
- TDDFT Calculations : Predict excited-state properties (e.g., charge transfer transitions) using time-dependent DFT to guide probe design for nitroaromatic detection .
- Experimental Validation : Test fluorescence quenching efficiency in the presence of analytes (e.g., TNT or picric acid) in acetonitrile/water mixtures .
Q. How can AI-driven platforms accelerate the development of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Generative Models : Use platforms like ChemBERTa or REINVENT to generate novel analogs with optimized logP, solubility, and metabolic stability. Focus on modifying the 2-methylbenzyl group to reduce hepatic clearance .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate ADME profiles using GastroPlus or Simcyp, incorporating in vitro permeability (Caco-2) and plasma protein binding data .
- High-Throughput Screening (HTS) : Integrate AI-prioritized compounds into automated HTS workflows for rapid in vitro validation .
Data Management and Reproducibility
Q. What tools ensure robust data sharing and reproducibility for complex syntheses?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to document reaction parameters (e.g., stoichiometry, solvent volumes) and link raw data (e.g., NMR spectra) via DOI-based repositories like Chemotion .
- FAIR Principles : Annotate datasets with metadata compliant with FAIR standards (Findable, Accessible, Interoperable, Reusable) using platforms like ISAcreator .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
